molecular formula C10H14N2O2 B12049205 Morpholin-2-YL(pyridin-4-YL)methanol CAS No. 914636-98-9

Morpholin-2-YL(pyridin-4-YL)methanol

Cat. No.: B12049205
CAS No.: 914636-98-9
M. Wt: 194.23 g/mol
InChI Key: JHEONTXISSRZOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Morpholin-2-YL(pyridin-4-YL)methanol is a chemical compound with the molecular formula C10H14N2O2. It is known for its unique structure, which includes both a morpholine ring and a pyridine ring. This compound is used in various scientific research applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Morpholin-2-YL(pyridin-4-YL)methanol typically involves the reaction of morpholine with pyridine derivatives. One common method is the copper-catalyzed synthesis, where pyridin-2-yl-methanes undergo direct Csp3-H oxidation with water under mild conditions . This method is efficient and yields the desired product in moderate to good yields.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar copper-catalyzed reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The process is carried out in controlled environments to maintain the stability of the compound.

Chemical Reactions Analysis

Types of Reactions

Morpholin-2-YL(pyridin-4-YL)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Copper catalysts and water are commonly used for oxidation reactions.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions include pyridin-2-yl-methanones and other derivatives that retain the morpholine and pyridine rings.

Scientific Research Applications

Morpholin-2-YL(pyridin-4-YL)methanol is widely used in scientific research due to its versatile properties. Some of its applications include:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of Morpholin-2-YL(pyridin-4-YL)methanol involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the conditions under which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Morpholin-2-YL(pyridin-4-YL)methanol is unique due to its combination of a morpholine ring and a pyridine ring, which imparts distinct chemical properties. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various research fields.

Properties

CAS No.

914636-98-9

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

morpholin-2-yl(pyridin-4-yl)methanol

InChI

InChI=1S/C10H14N2O2/c13-10(8-1-3-11-4-2-8)9-7-12-5-6-14-9/h1-4,9-10,12-13H,5-7H2

InChI Key

JHEONTXISSRZOK-UHFFFAOYSA-N

Canonical SMILES

C1COC(CN1)C(C2=CC=NC=C2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.